molecular formula C29H25N3O3S B419042 3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 443740-48-5

3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B419042
CAS No.: 443740-48-5
M. Wt: 495.6g/mol
InChI Key: RMQGCRZGVXTBFB-UHFFFAOYSA-N
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Description

3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group and the various phenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, interacting with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include other thieno[2,3-b]pyridine derivatives These compounds may share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

443740-48-5

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6g/mol

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C29H25N3O3S/c1-17-9-11-19(12-10-17)23-16-21(18-7-5-4-6-8-18)25-26(30)27(36-29(25)32-23)28(33)31-22-14-13-20(34-2)15-24(22)35-3/h4-16H,30H2,1-3H3,(H,31,33)

InChI Key

RMQGCRZGVXTBFB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=C(C=C(C=C5)OC)OC)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=C(C=C(C=C5)OC)OC)N

Origin of Product

United States

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